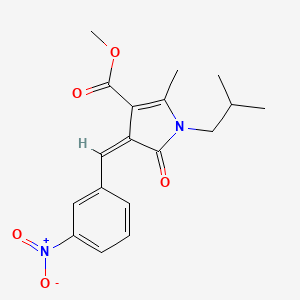![molecular formula C22H14F2N4O B4720505 2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)
2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Übersicht
Beschreibung
2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained attention among researchers due to its potential applications in various scientific fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation and are often overexpressed in cancer cells. It also inhibits the activity of histone deacetylases, which play a role in gene expression and have been found to be upregulated in cancer cells. Additionally, it has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline have been extensively studied. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential applications in various scientific fields. It has shown promising results in cancer research, neuroscience, and the treatment of inflammatory and cardiovascular diseases. However, one of the limitations is the lack of research on its toxicity and side effects. Further research is needed to determine the safety of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in other scientific fields, such as the treatment of infectious diseases and metabolic disorders. Additionally, further research is needed to determine the toxicity and side effects of this compound and its potential use in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential applications in various scientific fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied in the field of neuroscience, where it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Additionally, it has been studied for its potential use as an anti-inflammatory agent and in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[2-[(2,4-difluorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O/c23-15-9-10-20(18(24)11-15)29-12-14-5-1-2-6-16(14)21-26-22-17-7-3-4-8-19(17)25-13-28(22)27-21/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVQRQNKAWJCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C3=NN4C=NC5=CC=CC=C5C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4720426.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4720439.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4720443.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)


![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
![2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxaline 5,11-dioxide](/img/structure/B4720475.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4720492.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![1-(3-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4720516.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4720520.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4720524.png)